双氯芬酸 2,5-醌亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

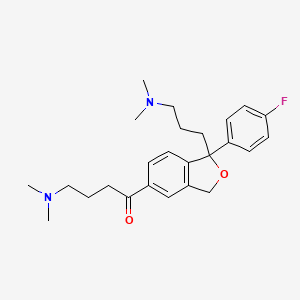

Diclofenac 2,5-Quinone Imine is a compound with the molecular formula C14H9Cl2NO3 . It is an over-oxidized metabolite of diclofenac .

Synthesis Analysis

The synthesis of Diclofenac 2,5-Quinone Imine involves the photocatalytic degradation of diclofenac with TiO2-P25 illuminated with UV-A light in aqueous media . The photodegradation rate was assessed by HPLC and UV–vis spectroscopy, while the mineralization rate was obtained by total organic carbon measurements .Molecular Structure Analysis

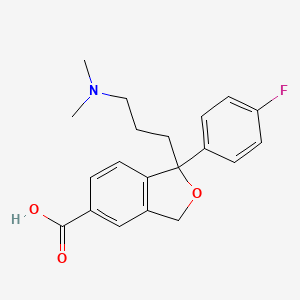

The molecular structure of Diclofenac 2,5-Quinone Imine is represented by the SMILES notation: ClC1=C(C(Cl)=CC=C1)/N=C(C=C2)/C(CC(O)=O)=CC2=O .Chemical Reactions Analysis

The chemical reactions involving Diclofenac 2,5-Quinone Imine have been studied using various spectroscopic techniques. UV–vis absorbance and HPLC results indicated that diclofenac is completely transformed into some aromatic compounds after several hours of irradiation . FT-IR studies demonstrated a rapid conversion of diclofenac into a lactam, which was converted into several aromatic compounds .科学研究应用

形成和结构表征

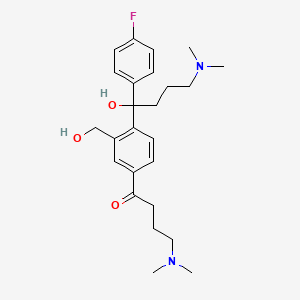

双氯芬酸 2,5-醌亚胺是在双氯芬酸(一种广泛使用的非甾体抗炎药 (NSAID))的氧化代谢过程中形成的反应性代谢物。此类反应性代谢物的形成对于了解在一些患者中观察到的药物肝毒性至关重要。电子诱导解离质谱和电化学结合质谱等技术已被用来区分和表征双氯芬酸的异构代谢物,包括醌亚胺变体,突出了它们在药物代谢途径和潜在毒性机制中的重要性 (Liang 等人,2017);(Faber 等人,2012)。

代谢途径和毒性

研究表明,双氯芬酸通过细胞色素 P450 酶代谢导致羟基双氯芬酸代谢物的形成,这些代谢物进一步氧化为反应性醌亚胺化合物。这些反应性代谢物因其与肝蛋白和谷胱甘肽形成加合物的特性而与该药物的肝毒性有关,表明它们的形成与人类观察到的不良肝脏反应之间存在直接联系。使用酵母和人肝细胞等模型系统的研究提供了对毒理机制的见解,表明由双氯芬酸代谢形成的反应性醌亚胺在其肝毒性作用中起关键作用 (van Leeuwen 等人,2011)。

机理见解和安全风险

双氯芬酸 2,5-醌亚胺和相关代谢物的鉴定对于了解该药物的安全概况具有重要意义。详细的机理研究导致了新分析技术和实验设计的开发,以研究这些代谢物的形成和反应性,为开发更安全的药物类似物和减轻肝毒性风险提供了基础。例如,双氯芬酸代谢物的合成和表征,包括醌亚胺,促进了毒理学研究,旨在阐明该药物的代谢途径及其特异性肝毒性的根本原因,从而有助于更安全的 NSAID 的开发 (Kenny 等人,2004)。

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac 2,5-Quinone Imine involves the conversion of Diclofenac into its quinone imine derivative through a series of reactions.", "Starting Materials": [ "Diclofenac", "Sodium Nitrite", "Hydrochloric Acid", "Sodium Hydroxide", "Copper(II) Sulfate Pentahydrate", "Sodium Chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Diclofenac is dissolved in a mixture of hydrochloric acid and water.", "Step 2: Sodium nitrite is added to the solution to form a diazonium salt.", "Step 3: The diazonium salt is then treated with copper(II) sulfate pentahydrate to form a copper complex.", "Step 4: The copper complex is then treated with sodium hydroxide to generate the quinone imine derivative.", "Step 5: The product is isolated by filtration and washed with water and ethanol." ] } | |

CAS 编号 |

1254576-93-6 |

产品名称 |

Diclofenac 2,5-Quinone Imine |

分子式 |

C14H9Cl2NO3 |

分子量 |

310.14 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

Q & A

Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?

A1: Diclofenac 2,5-quinone imine is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including diclofenac 2,5-quinone imine.

Q2: What evidence supports the formation of diclofenac 2,5-quinone imine in vivo?

A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of diclofenac 2,5-quinone imine with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of diclofenac 2,5-quinone imine as a result of diclofenac metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)